![molecular formula C26H25F3N6O5 B14848976 7-[(1S,5R)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14848976.png)

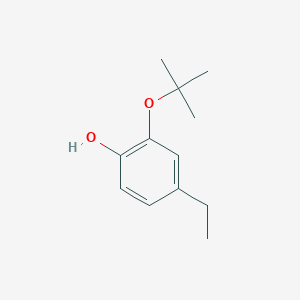

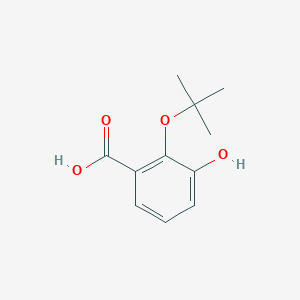

7-[(1S,5R)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alatrofloxacin is a fluoroquinolone antibiotic developed by Pfizer. It is delivered as a mesylate salt and is a prodrug of trovafloxacin . Alatrofloxacin was used to treat a variety of bacterial infections but was withdrawn from the U.S. market in 2001 due to concerns about hepatotoxicity .

Métodos De Preparación

Alatrofloxacin is synthesized through a series of chemical reactions involving the incorporation of fluorine atoms into a quinolone structure. The preparation involves the use of trovafloxacin as a precursor, which is then converted into alatrofloxacin through the addition of alanine substituents . Industrial production methods involve the preparation of sterile, premixed pharmaceutical compositions for intravenous administration .

Análisis De Reacciones Químicas

Alatrofloxacin undergoes several types of chemical reactions, including hydrolysis and substitution reactions. Upon intravenous administration, alatrofloxacin is rapidly hydrolyzed to its active form, trovafloxacin . Common reagents used in these reactions include various solvents and catalysts that facilitate the hydrolysis process. The major product formed from these reactions is trovafloxacin, which is the active antibacterial agent .

Aplicaciones Científicas De Investigación

Alatrofloxacin has been studied for its pharmacokinetics and tissue penetration in various populations, including morbidly obese individuals . It has shown advantages over older fluoroquinolone agents due to its enhanced Gram-negative and atypical pathogen coverage, as well as a long half-life that allows for less frequent drug administration . Alatrofloxacin has been used in clinical research to understand its efficacy in treating bacterial infections and its potential for better antimicrobial coverage in patients with extensive adipose layers .

Mecanismo De Acción

Alatrofloxacin exerts its effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, alatrofloxacin prevents the bacteria from proliferating, leading to their eventual death . The molecular targets involved in this mechanism are the bacterial DNA gyrase and topoisomerase IV enzymes .

Comparación Con Compuestos Similares

Alatrofloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, levofloxacin, and sparfloxacin . Compared to these similar compounds, alatrofloxacin has a unique structure that includes alanine substituents, which are rapidly hydrolyzed to release the active form, trovafloxacin . This unique feature allows for its use as a prodrug, providing advantages in terms of pharmacokinetics and tissue penetration . its hepatotoxicity led to its withdrawal from the market, which is a significant drawback compared to other fluoroquinolones .

Propiedades

IUPAC Name |

7-[6-[2-(2-aminopropanoylamino)propanoylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N6O5/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZPPAMZDFLUHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870046 |

Source

|

| Record name | Alanyl-N-{3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5-oxo-5,8-dihydro-1,8-naphthyridin-2-yl]-3-azabicyclo[3.1.0]hexan-6-yl}alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14848998.png)

![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14849013.png)